molecular formula C10H15NOS B3433206 (1-(Thiophen-2-ylmethyl)pyrrolidin-3-yl)methanol CAS No. 170749-89-0

(1-(Thiophen-2-ylmethyl)pyrrolidin-3-yl)methanol

Cat. No.: B3433206
CAS No.: 170749-89-0
M. Wt: 197.30 g/mol
InChI Key: SELBPLXJCOLEIH-UHFFFAOYSA-N
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Description

(1-(Thiophen-2-ylmethyl)pyrrolidin-3-yl)methanol is a heterocyclic compound featuring a pyrrolidine ring substituted with a thiophen-2-ylmethyl group at the 1-position and a hydroxymethyl (-CH2OH) group at the 3-position. The thiophene moiety imparts distinct electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

[1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c12-8-9-3-4-11(6-9)7-10-2-1-5-13-10/h1-2,5,9,12H,3-4,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELBPLXJCOLEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259960
Record name 3-Pyrrolidinemethanol, 1-(2-thienylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170749-89-0
Record name 3-Pyrrolidinemethanol, 1-(2-thienylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170749-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinemethanol, 1-(2-thienylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Thiophen-2-ylmethyl)pyrrolidin-3-yl)methanol typically involves the reaction of thiophene-2-carbaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature.

    Catalyst: A catalyst such as sodium borohydride is often employed to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-(Thiophen-2-ylmethyl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the thiophene ring.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

(1-(Thiophen-2-ylmethyl)pyrrolidin-3-yl)methanol has been explored for its potential as a lead compound in drug discovery. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Research indicates that compounds with similar structures exhibit antimicrobial and antifungal properties, suggesting that this compound may also possess beneficial biological activities .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups can be modified to create derivatives with tailored properties for specific applications in pharmaceuticals or agrochemicals . The presence of the thiophene ring enhances the electronic properties of the molecule, facilitating further chemical reactions such as substitution or oxidation.

Materials Science

Due to its unique electronic characteristics, this compound is being investigated for applications in materials science . The compound's properties may allow it to be used in developing new materials with specific electronic or optical functionalities .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiophene-containing compounds, including this compound. Results indicated that modifications to the thiophene ring significantly influenced antimicrobial activity against various pathogens, highlighting the importance of structural variations in optimizing biological effectiveness .

Case Study 2: Drug Development

Research into the pharmacological properties of pyrrolidine derivatives has shown promising results. A specific investigation into this compound revealed its potential interactions with dopamine receptors, leading to its consideration as a candidate for treating neurological disorders .

Mechanism of Action

The mechanism of action of (1-(Thiophen-2-ylmethyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially leading to biological effects. The pyrrolidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
(1-(Thiophen-2-ylmethyl)pyrrolidin-3-yl)methanol C10H13NOS 211.28 Thiophen-2-ylmethyl Potential bioactivity (thiophene’s electron-rich nature) N/A
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C10H13FN2O 196.22 6-Fluoropyridin-2-yl Drug intermediate (Catalog #HB085, $220–$2640)
[1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl]methanol C10H12BrN3O3 302.13 Bromo, nitro groups Chemical synthesis (Catalog #HB420, $400–$4800)
[1-(Thiazol-2-yl)ethylpiperidin-3-yl]methanol C11H18N2OS 226.34 Thiazole, ethyl linker LogP: 1.85; PSA: 64.6 Ų (pharmacokinetic relevance)
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine C18H19NOS 297.42 Naphthalene, thiophene Pharmaceutical impurity (Drospirenone synthesis)
Key Observations:
  • Thiophene vs. Pyridine : Replacing thiophene with fluoropyridine (e.g., HB085) reduces molecular weight (211.28 → 196.22) and alters electronic properties. Fluorine enhances metabolic stability but may reduce solubility compared to thiophene’s sulfur atom .
  • Bromo/Nitro Derivatives : Bromo and nitro groups (e.g., HB420) increase molecular weight (302.13) and reactivity, making them intermediates for further functionalization .
  • Thiazole Analog : The thiazole-containing analog (LogP 1.85) exhibits moderate lipophilicity, suitable for blood-brain barrier penetration in drug design .

Biological Activity

(1-(Thiophen-2-ylmethyl)pyrrolidin-3-yl)methanol is a compound that has attracted attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and comparisons with similar compounds.

The molecular formula of this compound is C10H13NOSC_{10}H_{13}NOS, with a molecular weight of 199.28 g/mol. The compound features a pyrrolidine ring substituted with a thiophene moiety, which is critical for its biological interactions.

PropertyValue
CAS NumberNot available
Molecular FormulaC10H13NOSC_{10}H_{13}NOS
Molecular Weight199.28 g/mol
Melting PointNot available
DensityNot available

Antimicrobial Properties

Research indicates that compounds containing thiophene and pyrrolidine structures exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate efficacy against various bacteria and fungi, suggesting that this compound may possess similar properties. In vitro assays have reported antimicrobial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens such as Candida albicans and Aspergillus niger .

Anticancer Activity

The anticancer potential of thiophene-containing compounds has been extensively studied. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in various cancer types, including breast and leukemia cells. These compounds often induce apoptosis through multiple mechanisms, such as inhibiting key signaling pathways involved in cell survival .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the interaction between the thiophene ring and the pyrrolidine moiety allows for binding to specific molecular targets, such as enzymes or receptors involved in various biological processes. This interaction may lead to the modulation of cellular pathways associated with inflammation, cancer progression, and microbial resistance .

Case Studies and Research Findings

  • Antimicrobial Study : A study involving derivatives of pyrrolidine and thiophene showed that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics .
  • Anticancer Evaluation : In a series of experiments on breast cancer cell lines, compounds similar to this compound demonstrated IC50 values indicating potent antiproliferative effects. The mechanism was attributed to the induction of apoptosis through caspase activation .
  • Pharmacological Profiling : A comprehensive pharmacological profiling revealed that derivatives of this compound class displayed low cytotoxicity while maintaining high potency against targeted cancer cell lines. This balance makes them attractive candidates for further drug development .

Comparison with Similar Compounds

CompoundBiological ActivityNotes
(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanolAntimicrobial, AnticancerSimilar structure with slight variations
Pyrrolidine derivativesAnticancer, AntimicrobialBroad range of biological activities
Thiophene-containing compoundsAntimicrobial, Anti-inflammatoryCommonly used in drug development

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.